

# The Dual Faces of PAD4: A Technical Guide to its Role in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BMS-P5    |           |
| Cat. No.:            | B12411356 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Peptidylarginine deiminase 4 (PAD4), an enzyme responsible for the post-translational modification of proteins through citrullination, has emerged as a critical and complex player in the landscape of oncology. Initially recognized for its role in inflammatory diseases, a growing body of evidence now implicates PAD4 in the progression and suppression of various cancers. Its ability to alter protein structure and function by converting arginine residues to citrulline allows it to influence a wide array of cellular processes, including gene expression, DNA damage response, cell death, and the formation of neutrophil extracellular traps (NETs). Pathological studies have documented the overexpression of PAD4 in a multitude of malignancies, including carcinomas of the breast, lung, liver, and colon, often correlating with more aggressive phenotypes. This guide provides an in-depth technical overview of the current understanding of PAD4's role in different cancers, its associated signaling pathways, and the methodologies used to investigate its function.

#### The Dichotomous Role of PAD4 in Oncogenesis

PAD4's involvement in cancer is not straightforward; it exhibits both tumor-promoting and tumor-suppressive functions depending on the cellular context and cancer type.

As a Tumor Promoter: PAD4 contributes to cancer progression through several mechanisms. It can enhance the growth of primary tumors and facilitate distant metastasis. One of the key



oncogenic functions of PAD4 is its role in the formation of Neutrophil Extracellular Traps (NETs). NETs are web-like structures of chromatin and granular proteins released by neutrophils that can trap and kill pathogens. However, in the context of cancer, NETs can promote tumor growth, angiogenesis, and metastasis. PAD4's enzymatic activity is crucial for the decondensation of chromatin, a necessary step in NET formation. Furthermore, PAD4 has been shown to activate oncogenes like c-Fos and participate in signaling pathways that drive proliferation, such as the Wnt/β-catenin and MEK/ERK pathways in osteosarcoma.

As a Tumor Suppressor: Conversely, PAD4 also possesses tumor-suppressive properties, primarily through its interaction with the p53 signaling pathway. PAD4 can act as a corepressor of p53 activity, modulating the expression of p53 target genes involved in cell cycle arrest and apoptosis, such as p21. Inhibition or depletion of PAD4 has been shown to increase the expression of these target genes, leading to reduced cell growth. In some contexts, PAD4 appears to inhibit the epithelial-to-mesenchymal transition (EMT), a process critical for metastasis. For instance, in non-small cell lung cancer (NSCLC) cells, PAD4 overexpression has been found to reverse resistance to gefitinib by inhibiting EMT.

#### **PAD4 Expression Across Various Cancer Types**

The expression of PAD4 is frequently elevated in malignant tissues compared to their normal counterparts. This differential expression underscores its potential as both a biomarker and a therapeutic target.



| Cancer Type                       | Finding                                                                                                                                                                                                                                                                                                 | Reference |
|-----------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Breast Cancer                     | Significantly higher PAD4 mRNA and protein expression in tumor tissues compared to normal breast tissue. Expression is particularly noted in luminal subtype cell lines.                                                                                                                                |           |
| Lung Cancer                       | Increased PAD4 expression in lung cancer tissues compared to paired non-tumoral tissues, confirmed by both IHC and Western blot. Higher expression is associated with lymph node metastasis and pleural invasion.                                                                                       |           |
| Colorectal Cancer (CRC)           | Elevated PAD4 expression in a significant portion of CRC tumor tissues compared to non-cancerous controls. High expression correlates with increased tumor size and positive lymphatic metastasis. However, some studies suggest high cytoplasmic PAD4 expression is linked to increased survival time. |           |
| Hepatocellular Carcinoma<br>(HCC) | Significantly upregulated PAD4 expression in malignant tissues and the blood of HCC patients. High expression is associated with resistance to chemotherapy.                                                                                                                                            | -         |



| Ovarian Cancer     | Overexpression of PAD4 is observed in ovarian adenocarcinoma.                                           |
|--------------------|---------------------------------------------------------------------------------------------------------|
| Gastric Cancer     | Higher PAD4 mRNA and protein levels in gastric adenocarcinomas compared to surrounding healthy tissues. |
| Osteosarcoma       | Significantly upregulated PAD4 expression in OS tissues compared to adjacent tissues.                   |
| Malignant Lymphoma | High PAD4 expression has been observed in approximately 40% of malignant lymphoma cells.                |

### **Key Signaling Pathways Involving PAD4**

PAD4 exerts its influence on cancer cells by modulating several critical signaling pathways. Its enzymatic activity, which leads to citrullination of histones and other proteins, can alter chromatin structure and protein-protein interactions, thereby affecting gene transcription.

#### PAD4 and the p53 Pathway

PAD4 is a key regulator of the p53 tumor suppressor pathway. It can be recruited by p53 to the promoters of its target genes, such as p21, where it citrullinates histone arginine residues. This modification can counteract the effects of arginine methylation, which is typically associated with transcriptional activation, thus leading to the repression of p53 target gene expression. PAD4 can also directly citrullinate p53, which impairs its ability to form tetramers and bind to DNA, thereby compromising its transcriptional activity. Furthermore, PAD4 can citrullinate other proteins in the p53 network, such as ING4 and the histone chaperone NPM1, to modulate p53-dependent processes.





Click to download full resolution via product page

PAD4-mediated repression of p53 target gene p21.

#### **PAD4** in TGF-β Signaling and EMT

PAD4 also plays a role in the Transforming Growth Factor- $\beta$  (TGF- $\beta$ ) signaling pathway, which is a critical regulator of the epithelial-to-mesenchymal transition (EMT). In breast cancer cells, the silencing of PAD4 has been shown to increase TGF- $\beta$  signaling, leading to EMT and a more invasive phenotype. This effect is mediated through the protein glycogen synthase kinase-3 $\beta$  (GSK3 $\beta$ ). PAD4 citrullinates GSK3 $\beta$ , which is important for its nuclear localization. Loss of PAD4 leads to reduced nuclear GSK3 $\beta$ , which in turn enhances the activity of TGF- $\beta$  effectors like Smad4 and pSmad2, promoting EMT.





Click to download full resolution via product page

PAD4's role in suppressing TGF- $\beta$ -induced EMT.

#### PAD4 and Neutrophil Extracellular Traps (NETs)



The formation of NETs is a prominent mechanism through which PAD4 contributes to cancer progression. This process, known as NETosis, involves the decondensation of chromatin and its expulsion from the neutrophil. PAD4's citrullination of histones is a critical initiating event, as it neutralizes the positive charge of histones, weakening their interaction with DNA and leading to chromatin unfolding.



Click to download full resolution via product page

The role of PAD4 in NETosis.

### **Experimental Protocols for Studying PAD4**



Investigating the role of PAD4 in cancer requires a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

## Immunohistochemistry (IHC) for PAD4 Detection in Tissues

This protocol is for the detection of PAD4 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.



#### Click to download full resolution via product page

To cite this document: BenchChem. [The Dual Faces of PAD4: A Technical Guide to its Role in Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12411356#exploring-the-role-of-pad4-in-different-cancer-types]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com